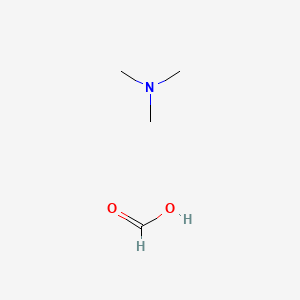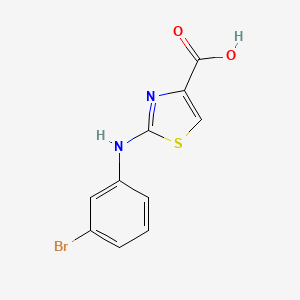
2-(3-溴苯基氨基)-噻唑-4-羧酸
描述
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2S and its molecular weight is 299.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Palladium-catalyzed Arylation
噻唑衍生物,包括与2-(3-溴苯基氨基)-噻唑-4-羧酸相关的化合物,可以通过钯催化进行高效芳基化反应。这种方法允许在特定位置直接对噻唑进行芳基化,展示了该化合物在合成复杂有机分子中的潜力 (Yokooji et al., 2003)。
荧光化学传感器
基于苯并噻唑的化合物,结构类似于2-(3-溴苯基氨基)-噻唑-4-羧酸,已被开发为比例荧光化学传感器。这些传感器用于高灵敏度检测生理pH值,表明了该化合物在生物传感应用中的相关性 (Li et al., 2018)。
光物理性质
对苯胺基和吡啶胺基衍生的苯并噻二唑,包括溴取代的变体,进行研究揭示了取代基和非共价相互作用如何影响吸收和发射性质。这项研究突显了这类化合物在开发具有特定光学特性的新材料中的潜力 (Sukhikh et al., 2019)。
抗癌和抗菌剂
苯并噻唑和噻唑的衍生物已被合成并评估其抗癌和抗菌活性。这些研究表明了与2-(3-溴苯基氨基)-噻唑-4-羧酸结构相关的化合物在潜在的治疗应用 (Bolakatti et al., 2020)。
合成方法
研究还集中在噻唑-4-羧酸衍生物的合成方法上,提供了一条途径来获得各种结构相关的化合物。这些方法有助于这类化合物在化学合成中的更广泛适用性 (Le & Goodnow, 2004)。
作用机制
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for bromophenylamino and thiazole moieties .
Mode of Action
Bromophenylamino and thiazole groups are known to participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Compounds with similar structures have been involved in reactions such as the suzuki–miyaura coupling , which is a key reaction in organic synthesis and pharmaceutical development .
Pharmacokinetics
The compound’s bromophenylamino and thiazole groups may influence its pharmacokinetic properties, including its solubility, stability, and permeability .
Result of Action
Bromophenylamino and thiazole groups are often found in biologically active compounds, suggesting that this compound may have significant biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and reactivity of bromophenylamino and thiazole groups .
生化分析
Biochemical Properties
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can alter gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme, which can affect neurotransmitter levels in the nervous system . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on various cellular processes, including energy production and redox balance .
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULPKIJBKIWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373733 | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-99-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




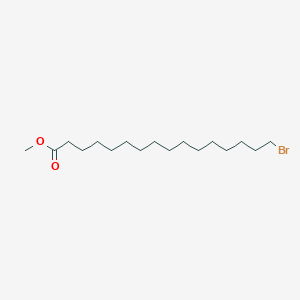



![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
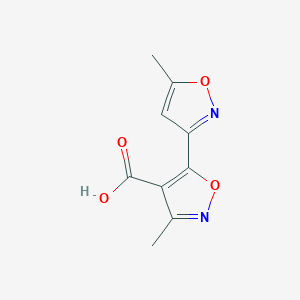
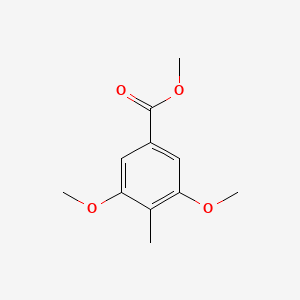
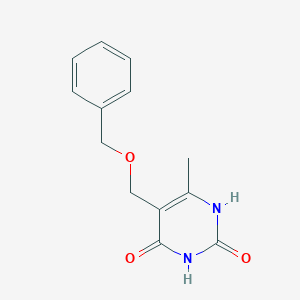

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)
